N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
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Overview
Description
N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 5-methylisoxazole ring and a pyrimidine ring, connected via a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide typically involves the following steps:
Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of pyrimidine-2-thiol: Pyrimidine-2-thiol can be synthesized from pyrimidine derivatives through thiolation reactions.
Coupling Reaction: The final step involves the coupling of 5-methylisoxazole with pyrimidine-2-thiol using a suitable acylating agent to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the isoxazole and pyrimidine rings can facilitate binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide: can be compared with other acetamide derivatives that contain similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the 5-methylisoxazole and pyrimidine rings, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-5-9(15-17-8)6-14-10(16)7-18-11-12-3-2-4-13-11/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITIIIFTUSEITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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